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Compound of Interest

Compound Name: 3-Ethylnonane

Cat. No.: B092655 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Ethylnonane, a branched alkane of interest in various chemical research and development

applications. Due to the limited availability of public experimental spectra for 3-Ethylnonane,

this document presents high-quality predicted data for the target molecule, supplemented with

experimental data for a close structural analog, 3-Ethyloctane, to provide a tangible reference.

This approach allows for a thorough understanding of the expected spectral characteristics.

Chemical Structure and Properties
IUPAC Name: 3-Ethylnonane

CAS Number: 17302-11-3

Molecular Formula: C₁₁H₂₄

Molecular Weight: 156.31 g/mol

Structure: A nine-carbon chain (nonane) with an ethyl group substituted at the third carbon

atom.
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The following tables summarize the predicted spectroscopic data for 3-Ethylnonane. These

predictions are based on established computational models and provide a reliable estimation of

the experimental values.

Predicted ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Carbon Atom Predicted Chemical Shift (δ, ppm)

C1 14.2

C2 23.1

C3 39.5

C4 29.8

C5 27.2

C6 32.4

C7 22.9

C8 14.1

C9 (ethyl) 26.5

C10 (ethyl) 11.0

C11 (ethyl) 11.0

Predicted ¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
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Proton
Environment

Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Integration

-CH₃ (C1) 0.88 Triplet 3H

-CH₂- (C2, C4, C5,

C6, C7, C8)
1.2-1.4 Multiplet 12H

-CH- (C3) 1.3-1.5 Multiplet 1H

-CH₂- (ethyl) 1.3-1.5 Multiplet 2H

-CH₃ (ethyl) 0.85 Triplet 6H

Predicted Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Vibration Type

2950 - 2970 C-H stretch (asymmetric, -CH₃)

2865 - 2885 C-H stretch (symmetric, -CH₃)

2920 - 2940 C-H stretch (asymmetric, -CH₂)

2850 - 2870 C-H stretch (symmetric, -CH₂)

1450 - 1470 C-H bend (-CH₂ and -CH₃)

1375 - 1385 C-H bend (symmetric, -CH₃)

Predicted Mass Spectrometry (MS)
The electron ionization mass spectrum of 3-Ethylnonane is expected to show fragmentation

patterns typical for branched alkanes. The molecular ion peak (M⁺) at m/z 156 may be of low

abundance. Key fragmentation pathways involve cleavage at the branching point.
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m/z Proposed Fragment

156 [C₁₁H₂₄]⁺ (Molecular Ion)

127 [M - C₂H₅]⁺

99 [M - C₄H₉]⁺

85 [C₆H₁₃]⁺

71 [C₅H₁₁]⁺

57 [C₄H₉]⁺ (likely base peak)

43 [C₃H₇]⁺

29 [C₂H₅]⁺

Experimental Spectroscopic Data for 3-Ethyloctane
(Structural Analog)
To provide a practical reference, the following tables present experimental spectroscopic data

for 3-Ethyloctane (CAS No. 5881-17-4), a close structural analog of 3-Ethylnonane.

Experimental Infrared (IR) Spectroscopy of 3-
Ethyloctane

Wavenumber (cm⁻¹) Vibration Type

2960 C-H stretch

2925 C-H stretch

2875 C-H stretch

1465 C-H bend

1380 C-H bend

Experimental Mass Spectrometry (MS) of 3-Ethyloctane
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m/z Relative Intensity Proposed Fragment

142 5 [C₁₀H₂₂]⁺ (Molecular Ion)

113 15 [M - C₂H₅]⁺

85 50 [M - C₄H₉]⁺ / [C₆H₁₃]⁺

71 60 [C₅H₁₁]⁺

57 100 [C₄H₉]⁺ (Base Peak)

43 85 [C₃H₇]⁺

29 40 [C₂H₅]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the analyte (e.g., 5-10 mg) is dissolved in a deuterated solvent (typically CDCl₃ for

non-polar compounds like alkanes, approximately 0.5-0.7 mL) in a standard 5 mm NMR tube. A

small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C

NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for

each unique carbon atom.

Infrared (IR) Spectroscopy
For a liquid sample like 3-Ethylnonane, the simplest method is to obtain a "neat" spectrum. A

drop of the liquid is placed between two salt plates (typically NaCl or KBr), which are then

mounted in the sample holder of an FTIR spectrometer. The spectrum is recorded over the

standard mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum of the clean, empty salt

plates is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
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The mass spectrum is typically obtained using a gas chromatograph coupled to a mass

spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in

a volatile solvent (e.g., hexane or dichloromethane) is injected into the GC. The compound is

separated from the solvent and any impurities on the GC column and then introduced into the

mass spectrometer. In the EI source, the molecules are bombarded with high-energy electrons

(typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by

their mass-to-charge ratio (m/z) by the mass analyzer and detected.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of 3-
Ethylnonane.

Spectroscopic Analysis Workflow for 3-Ethylnonane

Sample Preparation

Spectroscopic Techniques

Data Acquisition & Interpretation

Structural Elucidation

3-Ethylnonane (Liquid)

NMR Spectroscopy
(¹H and ¹³C) Infrared (IR) Spectroscopy Mass Spectrometry (MS)

Chemical Shifts
Splitting Patterns

Integration

Absorption Bands
(Functional Groups)

Molecular Ion Peak
Fragmentation Pattern

Confirm Structure of 3-Ethylnonane

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b092655?utm_src=pdf-body
https://www.benchchem.com/product/b092655?utm_src=pdf-body
https://www.benchchem.com/product/b092655?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Workflow for the spectroscopic analysis of 3-Ethylnonane.

Predicted Mass Spectrometry Fragmentation of 3-Ethylnonane
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Caption: Predicted fragmentation pathway for 3-Ethylnonane in Mass Spectrometry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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